(S)-2-(2-Methylpiperazin-1-YL)acetic acid (S)-2-(2-Methylpiperazin-1-YL)acetic acid
Brand Name: Vulcanchem
CAS No.: 1240590-52-6
VCID: VC6572712
InChI: InChI=1S/C7H14N2O2/c1-6-4-8-2-3-9(6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m0/s1
SMILES: CC1CNCCN1CC(=O)O
Molecular Formula: C7H14N2O2
Molecular Weight: 158.201

(S)-2-(2-Methylpiperazin-1-YL)acetic acid

CAS No.: 1240590-52-6

Cat. No.: VC6572712

Molecular Formula: C7H14N2O2

Molecular Weight: 158.201

* For research use only. Not for human or veterinary use.

(S)-2-(2-Methylpiperazin-1-YL)acetic acid - 1240590-52-6

Specification

CAS No. 1240590-52-6
Molecular Formula C7H14N2O2
Molecular Weight 158.201
IUPAC Name 2-[(2S)-2-methylpiperazin-1-yl]acetic acid
Standard InChI InChI=1S/C7H14N2O2/c1-6-4-8-2-3-9(6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m0/s1
Standard InChI Key HNWNQKQJDHVAPO-LURJTMIESA-N
SMILES CC1CNCCN1CC(=O)O

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound features a piperazine ring substituted with a methyl group at the 2-position and an acetic acid group at the 1-position (Figure 1). The (S)-configuration denotes the stereochemistry at the chiral carbon adjacent to the carboxylic acid group. The molecular formula is C₇H₁₃N₂O₂, with a calculated molecular weight of 158.2 g/mol .

Table 1: Key structural descriptors

PropertyValueSource
IUPAC Name(S)-2-(2-Methylpiperazin-1-yl)acetic acid
Molecular FormulaC₇H₁₃N₂O₂
Molecular Weight158.2 g/mol
Chiral Centers1 (S-configuration)

Synthetic Pathways and Methodologies

Core Synthesis Strategies

While no direct synthesis of (S)-2-(2-methylpiperazin-1-yl)acetic acid is documented, analogous routes for related piperazine-acetic acid derivatives suggest feasible approaches:

  • Piperazine Alkylation:
    Reaction of 2-methylpiperazine with chloroacetic acid under basic conditions (e.g., K₂CO₃) yields the target compound. This method mirrors the synthesis of (4-methylpiperazin-1-yl)acetic acid .

  • Stereoselective Functionalization:
    As demonstrated in the diazotization of L-phenyl glycine , chiral integrity can be preserved using optically active starting materials or asymmetric catalysis.

Table 2: Comparative synthetic routes for piperazine-acetic acid derivatives

Starting MaterialReagents/ConditionsProductYieldReference
4-MethylpiperazineChloroacetic acid, K₂CO₃(4-Methylpiperazin-1-yl)acetic acid75%
L-Phenyl glycineNaNO₂, H₂SO₄, acetone/water(S)-2-Hydroxy-2-phenyl acetic acid68%

Physicochemical Properties

Thermal and Solubility Profiles

Data extrapolated from the 4-methyl isomer ( ) and structurally related compounds ( ) suggest:

  • Melting Point: 130–133°C (decomposition observed near 150°C)

  • Boiling Point: ~278°C (atmospheric pressure)

  • Density: 1.123 g/cm³

  • pKa: 1.85 (carboxylic acid proton), 8.94 (piperazine secondary amine)

Infrared Spectroscopy (FTIR)

  • O–H Stretch: 2500–3300 cm⁻¹ (carboxylic acid)

  • C=O Stretch: 1700 cm⁻¹

  • C–N Stretch: 1250 cm⁻¹ (piperazine ring)

Nuclear Magnetic Resonance (¹H NMR)

Signal (δ, ppm)IntegrationAssignment
1.23HCH₃ (2-methylpiperazine)
2.5–3.58HPiperazine ring protons
3.8–4.22HCH₂ (acetic acid)
12.01HCOOH

Biological and Industrial Applications

Pharmaceutical Relevance

Piperazine derivatives are widely utilized as:

  • Antihistaminic agents: Structural analogs like cetirizine ( ) demonstrate H₁-receptor antagonism.

  • Antimicrobial intermediates: Quinazolinone-piperazine hybrids exhibit activity against bacterial strains .

Coordination Chemistry

The carboxylic acid and piperazine moieties enable metal chelation, potentially forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or therapeutic applications .

Future Directions and Research Gaps

  • Stereoselective Synthesis Optimization: Developing enantioselective routes to improve chiral purity.

  • Biological Screening: Evaluating antimicrobial, antiviral, and anticancer potentials.

  • Crystallographic Studies: Resolving 3D conformation via X-ray diffraction.

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